molecular formula C20H19ClN4O2S B2529761 4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole CAS No. 1428351-13-6

4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole

Cat. No.: B2529761
CAS No.: 1428351-13-6
M. Wt: 414.91
InChI Key: JEYWAWCTHTZWFM-UHFFFAOYSA-N
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Description

4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C20H19ClN4O2S and its molecular weight is 414.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties of Heterocyclic Compounds

Heterocyclic compounds, including pyrazoles, triazoles, and other related derivatives, play a significant role in medicinal chemistry and drug design due to their versatile pharmacological activities. The synthesis of such compounds often involves multistep reactions, including cyclization, condensation, and substitution reactions, to introduce various functional groups that can modulate the biological activity of these molecules. These synthetic strategies allow for the creation of a diverse array of compounds with potential applications in drug discovery and development.

For instance, the synthesis of pyrazole and 1,2,4-triazole derivatives is highlighted for their strategic importance in modern medicine and pharmacy, attributed to the significant possibilities for chemical modification and their substantial pharmacological potential among derivatives of these heterocycles (Fedotov et al., 2022). Additionally, novel 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate antimicrobial activities, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Application in Antimicrobial and Antifungal Agents

The structural motifs present in compounds similar to "4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole" have been explored for their antimicrobial and antifungal properties. Synthesis and biological evaluation of novel heterocyclic compounds, including pyrazolopyrimidines derivatives, have demonstrated their potential as anticancer and anti-5-lipoxygenase agents, further showcasing the therapeutic potential of such compounds (Rahmouni et al., 2016).

Corrosion Inhibition

Beyond pharmaceutical applications, derivatives of heterocyclic compounds have been studied for their application in corrosion inhibition. For example, pyranopyrazole derivatives have been investigated as inhibitors for mild steel corrosion in acidic solutions, demonstrating the versatility of heterocyclic compounds in industrial applications (Yadav et al., 2016).

Future Directions

Compounds with pyrazolo[1,5-a]pyrazine rings are a topic of ongoing research due to their potential biological activity . Future research might explore the synthesis of similar compounds and their potential uses in medicine or other fields.

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, it can be hypothesized that this compound may interact with various enzymes and proteins

Cellular Effects

The cellular effects of 4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole Similar compounds have shown cytotoxic activities against various cell lines, suggesting that this compound may also influence cell function . It may impact cell signaling pathways, gene expression, and cellular metabolism, but these effects need to be confirmed through experimental studies.

Molecular Mechanism

The molecular mechanism of action of This compound It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

4-[[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-4-26-19-6-5-14(9-16(19)21)17-10-18-20(22-7-8-25(18)23-17)28-11-15-12(2)24-27-13(15)3/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYWAWCTHTZWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(ON=C4C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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